molecular formula C6H9BrO3 B077491 Ethyl 4-bromoacetoacetate CAS No. 13176-46-0

Ethyl 4-bromoacetoacetate

Cat. No. B077491
CAS RN: 13176-46-0
M. Wt: 209.04 g/mol
InChI Key: MGDWUTQKXCZNAJ-UHFFFAOYSA-N
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Patent
US05614351

Procedure details

32.5 g (0.25 mol) of ethyl acetoacetate are dissolved in 64 ml of glacial acetic acid. 40 g (0.25 mol) of bromine are added dropwise to the cooled solution. The mixture is left to stand overnight and then poured into cold water. The oil obtained is washed with water, dried and distilled in a glass filter pump vacuum.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Br:10]Br.O>C(O)(=O)C>[Br:10][CH2:5][C:3](=[O:4])[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
64 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
The oil obtained
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled in a glass
FILTRATION
Type
FILTRATION
Details
filter pump vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrCC(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.